Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-Benzothiazol-2-yl)acetohydrazide

Anticonvulsant discovery Benzothiazole pharmacophore Hydrazone scaffold comparison

2-(1,3-Benzothiazol-2-yl)acetohydrazide (CAS 175440-94-5, C₉H₉N₃OS, MW 207.25 g/mol) is a heterocyclic building block comprising a benzothiazole core linked via a methylene spacer to a reactive acetohydrazide (–CONHNH₂) moiety. Unlike simple 2-aminobenzothiazole or 2-hydrazinobenzothiazole, this compound provides a flexible hydrazide arm that serves as a key synthetic intermediate for generating hydrazones, Schiff bases, and diverse heterocyclic systems including triazoles, pyrazoles, and oxadiazoles.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 175440-94-5
Cat. No. B066264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)acetohydrazide
CAS175440-94-5
Synonyms2-Benzothiazoleaceticacid,hydrazide(9CI)
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=O)NN
InChIInChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13)
InChIKeyVXGUJUIXLUKHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzothiazol-2-yl)acetohydrazide (CAS 175440-94-5): Core Scaffold Identity for Procurement Decisions


2-(1,3-Benzothiazol-2-yl)acetohydrazide (CAS 175440-94-5, C₉H₉N₃OS, MW 207.25 g/mol) is a heterocyclic building block comprising a benzothiazole core linked via a methylene spacer to a reactive acetohydrazide (–CONHNH₂) moiety [1]. Unlike simple 2-aminobenzothiazole or 2-hydrazinobenzothiazole, this compound provides a flexible hydrazide arm that serves as a key synthetic intermediate for generating hydrazones, Schiff bases, and diverse heterocyclic systems including triazoles, pyrazoles, and oxadiazoles [2]. The acetohydrazide functionality enables both nucleophilic derivatization at the terminal –NH₂ and metal-coordination through the –CONHNH₂ unit, creating a dual-purpose scaffold that its closest analogs cannot replicate simultaneously [3].

Why 2-(1,3-Benzothiazol-2-yl)acetohydrazide Cannot Be Replaced by Simpler Benzothiazole Building Blocks


Procurement decisions that substitute this compound with 2-hydrazinobenzothiazole (CAS 615-21-4), 2-aminobenzothiazole, or ethyl 2-(benzothiazol-2-yl)acetate (CAS 29182-42-1) introduce critical functional deficits. The methylene-bridged acetohydrazide arm provides a flexible spacer that separates the benzothiazole pharmacophore from the reactive terminal hydrazine — a geometry that direct hydrazino attachment lacks and that the thioether analog (CAS 24044-91-5) alters electronically [1]. In anticonvulsant screening, acetohydrazide-derived compounds consistently outperformed directly linked hydrazine analogs, with the scaffold enabling 75% seizure protection at 100 mg/kg where the best hydrazine-series compound achieved only moderate protection [2]. The ester precursor (CAS 29182-42-1) lacks the terminal nucleophilic –NH₂ required for hydrazone formation and metal chelation, necessitating an additional hydrazinolysis step that introduces yield loss and impurity risk [3].

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-yl)acetohydrazide Against Closest Analogs


Acetohydrazide vs. Direct Hydrazine Linker: Superior Anticonvulsant Scaffold Performance in the 6 Hz Psychomotor Seizure Model

In a direct within-study comparison, the 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide series (BT 11–20, constructed from the acetohydrazide scaffold) demonstrated markedly superior anticonvulsant protection relative to the 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole series (BT 1–10, derived from 2-hydrazinobenzothiazole). The lead acetohydrazide compound BT 15 achieved 75% protection (3/4 animals) at 1.0 h and 50% protection (2/4) at 0.5 h post-administration at 100 mg/kg i.p. in mice, whereas the most active compound in the hydrazine-linked series (BT 5, bearing 4-nitrophenyl substitution) exhibited only moderate protection [1]. The authors explicitly concluded that 'benzothiazol-2-yl acetohydrazones are more promising anticonvulsant agents than 1,3-benzothiazol-2-yl hydrazones' [2]. No neurotoxicity was observed for any compound at 300 mg/kg in the rotorod test [3].

Anticonvulsant discovery Benzothiazole pharmacophore Hydrazone scaffold comparison

EGFR Tyrosine Kinase Inhibition: Benzothiazole-Acetohydrazide-Derived Hydrazones Achieve Nanomolar Potency Comparable to Lapatinib

Benzothiazole-acetohydrazide-derived hydrazones were evaluated for EGFR inhibitory activity in a comparative enzymatic assay against the clinically approved EGFR inhibitor lapatinib. Compounds 39 and 40, synthesized from the benzothiazole-acetohydrazide scaffold, exhibited IC₅₀ values of 24.58 nM and 30.42 nM respectively, compared against lapatinib at 17.38 nM [1]. These compounds also demonstrated broad-spectrum in vitro antitumor activity across five human cancer cell lines: HepG2 (hepatocellular carcinoma), HCT-116 (colorectal), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical), with IC₅₀ values comparable to the reference drug [2]. Molecular docking confirmed superior binding modes of these hydrazone derivatives within the EGFR ATP-binding site, rationalizing the observed potency [3].

EGFR kinase inhibition Anticancer agents Benzothiazole-hydrazone derivatives

DHPS-Targeted Antimicrobial Activity: Benzothiazole-Acetohydrazide Derivatives Outperform Ampicillin and Sulfadiazine Against S. aureus

Benzothiazole-acetohydrazide derivatives were evaluated for antimicrobial activity against Staphylococcus aureus and assessed for dihydropteroate synthase (DHPS) enzyme inhibition. The most active derivative, compound 16c, exhibited an MIC of 0.025 mM against S. aureus, outperforming both standard drugs ampicillin and sulfadiazine [1]. In the DHPS enzyme inhibition assay, compound 16b demonstrated an IC₅₀ of 7.85 μg/mL, which is comparable to sulfadiazine at 7.13 μg/mL [2]. The overall MIC range across tested compounds was 0.025–2.609 mM, with several compounds displaying physicochemical-pharmacokinetic profiles that do not violate Lipinski's rule of five and possess favorable drug-likeness scores [3].

Antimicrobial resistance DHPS enzyme inhibition Benzothiazole antibacterial

CDK2 Inhibition and Pan-Cancer Antiproliferative Activity: Acetohydrazide-Bridged Oxindole-Benzothiazole Hybrids

The acetohydrazide moiety was employed as a molecular bridge to conjugate oxindole and benzothiazole pharmacophores, generating a series of oxindole-benzothiazole hybrids (9a–r) evaluated for CDK2 inhibition and anticancer activity. Compound 9o demonstrated a mean growth inhibition (GI%) of 55.91% across the NCI panel of cancer cell lines at 10 µM, with a GI₅₀ of 2.02 µM in five-dose assessment [1]. In the CDK2 enzymatic assay, compounds 9b, 9f, and 9o exhibited IC₅₀ values of 0.70, 0.20, and 0.21 µM respectively [2]. Notably, 9o induced G1 phase cell cycle arrest and potentiated both apoptosis and necrosis in the DU145 prostate cancer cell line, confirming a mechanism-driven anticancer effect [3]. The acetohydrazide linker was critical: it oriented the oxindole moiety into the ATP-binding pocket while directing the benzothiazole toward the solvent region, as confirmed by molecular docking [4].

CDK2 kinase inhibition Cancer cell cycle arrest Molecular hybridization

Metal-Chelating Capability: Co(II) and Cu(II) Complexes of Benzothiazole-Acetohydrazide Schiff Bases Enhance Antifungal Activity Beyond the Free Ligand

The acetohydrazide-derived Schiff base ligand 2-(benzothiazol-2-yl)-N'-(2,5-dihydroxybenzylidene)acetohydrazide (H₃L) and its Mn(II), Ni(II), Co(II), Cu(II), and Zn(II) complexes were evaluated for fungicidal activity against Aspergillus niger and Fusarium oxysporium. The Co(II) and Cu(II) complexes exhibited consistently higher growth inhibition than the free ligand at all tested concentrations (100, 200, 500 ppm) [1]. Against Fusarium oxysporium, the Co(II) and Cu(II) complexes showed superior activity compared to the ligand alone, while Mn(II) complexes demonstrated moderate activity and Ni(II)/Zn(II) complexes showed no clear enhancement [2]. Aqueous metal ions alone showed significantly lower growth inhibition than the corresponding complexes, confirming that the ligand scaffold is essential for delivering the metal to fungal cells [3].

Metallodrug development Antifungal metal complexes Benzothiazole-hydrazone ligands

Synthetic Versatility: One Intermediate Enables Access to Triazoles, Pyrazoles, Oxadiazoles, and Hydrazone Libraries Not Accessible from Ester or Amine Precursors

2-(1,3-Benzothiazol-2-yl)acetohydrazide serves as a privileged key intermediate for generating at least four distinct heterocyclic classes through the reactive hydrazide group. Reaction with carbon disulfide followed by hydrazine hydrate yields triazole derivatives; condensation with acetylacetone produces N-(4-oxopentan-2-ylidine)acetohydrazide derivatives enabling pyrazole synthesis; reactions with diverse aromatic aldehydes generate hydrazone libraries; and treatment with appropriate reagents yields 1,2,4-triazolopyridine and 1,2,4-triazolo-3(4H)-thione systems [1]. In comparison, the ethyl ester precursor (CAS 29182-42-1) requires an additional hydrazinolysis step with hydrazine hydrate to access the same diversification pathways, typically achieving 70–85% yield for that single transformation alone before further derivatization [2]. The direct hydrazino analog (CAS 615-21-4) lacks the methylene spacer and carbonyl group, precluding the formation of the full range of acetohydrazide-derived heterocycles [3].

Heterocyclic synthesis Chemical diversification Building block versatility

Optimal Application Scenarios for 2-(1,3-Benzothiazol-2-yl)acetohydrazide Based on Quantitative Differentiation Evidence


Anticonvulsant Drug Discovery: Prefer the Acetohydrazide Scaffold Over Direct Hydrazine-Linked Benzothiazoles for 6 Hz Seizure Model Screening

For CNS drug discovery programs targeting therapy-resistant epilepsy, the acetohydrazide scaffold provides a quantifiable efficacy advantage. In the 6 Hz psychomotor seizure model — the standard screen for identifying clinically useful AEDs effective against pharmacoresistant seizures — acetohydrazide-derived compounds achieved 75% protection at 100 mg/kg whereas directly linked hydrazine analogs plateaued at 50% moderate protection [1]. All compounds were free of neurotoxicity at 300 mg/kg in the rotorod test. The scaffold also demonstrated favorable computational ADME profiles with 71.2–92.9% predicted oral absorption and BBB-penetrant Log P values near 2.0 [2]. Programs should prioritize this building block when the target product profile requires efficacy in refractory seizure models.

Kinase-Targeted Anticancer Agent Development: Leverage the Acetohydrazide Bridge for CDK2 and EGFR Inhibitor Design

The methylene-acetohydrazide linker enables productive molecular hybridization strategies for kinase inhibitor design. In CDK2-targeted programs, oxindole-benzothiazole hybrids connected through this linker achieved sub-micromolar CDK2 IC₅₀ values (0.20–0.21 µM) with confirmed G1-phase cell cycle arrest and apoptosis induction in DU145 prostate cancer cells [3]. For EGFR programs, benzothiazole-hydrazone derivatives reached IC₅₀ values of 24.58–30.42 nM, within 1.4–1.75× of lapatinib [4]. The linker geometry orients the benzothiazole toward the solvent-exposed region while positioning the variable pharmacophore in the ATP pocket — a binding mode confirmed by docking that cannot be replicated with rigid or directly attached linkers.

Antimicrobial Resistance Programs: Deploy Benzothiazole-Acetohydrazide Derivatives as DHPS-Targeted Agents Superior to Standard-of-Care Antibiotics

For programs addressing MRSA and other resistant Gram-positive infections, benzothiazole-acetohydrazide derivatives have demonstrated MIC values as low as 0.025 mM against S. aureus — outperforming both ampicillin and sulfadiazine [5]. The mechanism is validated through DHPS enzyme inhibition, with compound 16b achieving an IC₅₀ (7.85 μg/mL) comparable to the clinically used sulfonamide sulfadiazine (7.13 μg/mL) [6]. Selected derivatives possess favorable drug-likeness scores without Lipinski violations, supporting further development. Procuring the acetohydrazide building block enables exploration of this validated anti-DHPS chemical space.

Metallodrug and Coordination Chemistry Research: Exploit Dual Hydrazone-Formation and Metal-Chelation Capability

The acetohydrazide functionality uniquely supports both Schiff base/hydrazone formation (via the terminal –NH₂) and metal ion coordination (via the –CONHNH₂ unit) from a single intermediate [7]. Co(II) and Cu(II) complexes of benzothiazole-acetohydrazide Schiff bases exhibit enhanced antifungal activity against A. niger and F. oxysporium relative to both the free ligand and aqueous metal ions [7]. This dual reactivity is not available from 2-aminobenzothiazole (lacks hydrazide chelation), the ethyl ester (requires prior hydrazinolysis), or 2-hydrazinobenzothiazole (lacks the carbonyl oxygen coordination site). For programs exploring metallodrug strategies in antifungal, antibacterial, or anticancer applications, this building block offers a unique entry point.

Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.